molecular formula C17H30O4S4 B13874257 Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate CAS No. 245112-69-0

Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate

Cat. No.: B13874257
CAS No.: 245112-69-0
M. Wt: 426.7 g/mol
InChI Key: HBKIMKKJGSOZFO-UHFFFAOYSA-N
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Description

Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate is a complex organic compound characterized by the presence of multiple sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate typically involves multi-step organic reactions. One common method includes the esterification of 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)decanoate
  • Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)dodecanoate

Uniqueness

Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate is unique due to its specific chain length and the presence of two sulfanyl groups. This structural configuration imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

245112-69-0

Molecular Formula

C17H30O4S4

Molecular Weight

426.7 g/mol

IUPAC Name

methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate

InChI

InChI=1S/C17H30O4S4/c1-21-15(18)7-5-4-6-14(25-17(20)10-12-23-3)8-13-24-16(19)9-11-22-2/h14H,4-13H2,1-3H3

InChI Key

HBKIMKKJGSOZFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(CCSC(=O)CCSC)SC(=O)CCSC

Origin of Product

United States

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